molecular formula C15H22ClNO3 B1397296 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride CAS No. 1220021-24-8

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

Cat. No.: B1397296
CAS No.: 1220021-24-8
M. Wt: 299.79 g/mol
InChI Key: AREMYMLWICDSDF-UHFFFAOYSA-N
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Description

. It is characterized by its molecular structure, which includes a piperidine ring, an ethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride typically involves the esterification of 3-piperidinyl ethanol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The hydrochloride salt is typically formed by reacting the ester with hydrochloric acid in an aqueous solution.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It has shown promise in preclinical studies for its potential use in drug development, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is similar to other piperidine derivatives, such as piperidine itself and 3-(Piperidin-3-yl)pyridine. The presence of the methoxybenzoate moiety distinguishes it from other piperidine derivatives and contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-14-6-4-13(5-7-14)15(17)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREMYMLWICDSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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